molecular formula C7H6N2S2 B11909244 2-(Methylthio)thieno[2,3-d]pyrimidine

2-(Methylthio)thieno[2,3-d]pyrimidine

Cat. No.: B11909244
M. Wt: 182.3 g/mol
InChI Key: QPZBKGYEGKFJMG-UHFFFAOYSA-N
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Description

2-(Methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a methylthio (-SCH₃) substituent at the 2-position. This scaffold is part of the thienopyrimidine family, which has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors . The compound serves as a versatile intermediate in synthesizing derivatives with anticancer, antimicrobial, and agrochemical applications. Its methylthio group enhances lipophilicity and modulates electronic properties, influencing binding affinity and pharmacokinetic profiles .

Properties

IUPAC Name

2-methylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-8-4-5-2-3-11-6(5)9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBKGYEGKFJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CSC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . Another approach includes the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation . These methods yield the desired compound with varying efficiencies and purities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thieno[2,3-d]pyrimidine core and the methylthio substituent.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide to introduce various functional groups at the second position.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

Antibacterial Applications

Mechanism of Action and Efficacy

Recent studies have identified thieno[2,3-d]pyrimidine derivatives as promising antibacterial agents. These compounds have shown significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). For instance, a study demonstrated that certain thieno[2,3-d]pyrimidinedione derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L against these resistant strains, indicating potent antibacterial properties with low cytotoxicity towards mammalian cells .

Structure-Activity Relationships

The exploration of structure-activity relationships (SAR) has been pivotal in understanding how modifications to the thieno[2,3-d]pyrimidine structure can enhance antibacterial efficacy. A screening campaign revealed that specific modifications could improve activity against Mycobacterium tuberculosis and other prokaryotes by generating metabolites that exert their effects through nitroreductase activation pathways . This highlights the potential for developing novel prodrugs based on this scaffold.

Anticancer Properties

Targeting Cancer Cells

Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential, particularly against triple-negative breast cancer cells. These compounds can inhibit key signaling pathways involved in tumor growth, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. A series of synthesized derivatives demonstrated significant cytotoxicity against MDA-MB-231 cells, a model for triple-negative breast cancer .

Mechanistic Insights

Research has elucidated the mechanisms through which these compounds exert their anticancer effects. For example, certain derivatives were found to induce G2/M phase arrest in cancer cells and promote apoptosis. Additionally, they inhibited tubulin polymerization, which is critical for cell division and proliferation . The ability to overcome multidrug resistance mechanisms further underscores their therapeutic potential.

Other Biological Activities

Anti-inflammatory and Antidiabetic Effects

Beyond antibacterial and anticancer activities, thieno[2,3-d]pyrimidine compounds have also been explored for their anti-inflammatory and antidiabetic properties. Studies indicate that these derivatives can modulate inflammatory pathways and exhibit insulin sensitizing effects, making them candidates for treating conditions like diabetes and chronic inflammation .

Summary of Findings

The following table summarizes the key applications of 2-(Methylthio)thieno[2,3-d]pyrimidine:

Application Target Efficacy Mechanism
AntibacterialMRSA, VREMIC: 2-16 mg/LInhibition of bacterial growth via metabolic activation
AnticancerTriple-negative breast cancerSignificant cytotoxicity against MDA-MB-231Induction of apoptosis; G2/M phase arrest
Anti-inflammatoryInflammatory pathwaysModulation of inflammatory responsesInhibition of pro-inflammatory cytokines
AntidiabeticInsulin sensitivityEnhanced glucose uptake in cellsActivation of insulin signaling pathways

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related analogs:

Structural Analogs and Substituent Effects
Compound Name Substituents Key Biological Activities References
2-(Methylthio)thieno[2,3-d]pyrimidine -SCH₃ at C2 Anticancer, antimicrobial intermediates
4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine -Cl at C4, -SCH₃ at C2 Anticancer, agrochemical intermediate
5-Methylthieno[2,3-d]pyrimidine -CH₃ at C5 Antimicrobial, antitumor
2-Thiophen-2-ylthieno[2,3-d]pyrimidine Thiophene ring at C2 Antimicrobial, enzyme inhibition
5-Amino-4-(3-methoxyphenyl) derivative -NH₂ at C5, 3-methoxyphenyl at C4 Multitarget kinase/HDAC inhibition

Key Observations :

  • Methylthio (-SCH₃) vs. Chloro (-Cl) : The 4-chloro derivative (CAS 598298-10-3) shows enhanced reactivity as a synthetic intermediate due to the electron-withdrawing Cl group, facilitating nucleophilic substitutions . In contrast, the methylthio group improves membrane permeability via increased lipophilicity (higher AlogP) .
  • Amino and Aryl Modifications: The 5-amino-4-(3-methoxyphenyl) derivative (CAS 301847-46-1) exhibits potent inhibition of EGFR/VEGFR-2/HDAC6, attributed to hydrogen bonding from the amino group and π-π stacking from the methoxyphenyl moiety .
  • Thiophene vs. Methyl Substituents : 2-Thiophen-2-yl derivatives display broader antimicrobial spectra compared to 5-methyl analogs, likely due to enhanced π-system interactions with microbial enzymes .
Pharmacokinetic and ADMET Profiles
  • Lipophilicity (AlogP) : Methylthio derivatives (AlogP ~2.5) show superior cell permeability compared to hydroxamic acid analogs (AlogP ~1.2) .
  • Polar Surface Area (PSA): Esters of thieno[2,3-d]pyrimidine (PSA <140) exhibit better bioavailability than hydroxamic acids (PSA >140) due to reduced hydrogen bonding .
  • Toxicity : Chloro-substituted derivatives may pose higher hepatotoxicity risks, as suggested by in silico ADMET predictions .
Computational Insights
  • Docking Studies: The 5-amino-4-(3-methoxyphenyl) derivative binds to HDAC6 with a docking score of −9.2 kcal/mol, surpassing reference inhibitors like trichostatin A (−8.5 kcal/mol) .
  • MD Simulations : Methylthio groups stabilize ligand-receptor complexes via hydrophobic interactions in kinase binding pockets .

Biological Activity

2-(Methylthio)thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine ring. The methylthio group enhances its pharmacological properties, contributing to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antiviral Properties : It shows promise in inhibiting viral replication.
  • Hormonal Modulation : The compound has been studied for its effects on gonadotropin receptors.

Anticancer Activity

Recent studies have shown that this compound exhibits potent anticancer properties. A comparative analysis of its cytotoxicity against different cancer cell lines is summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)14.5 ± 0.30
HCT-116 (Colon)11.94 ± 0.30
PC-3 (Prostate)19.4 ± 0.22

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), which is critical in many cancers.

Antiviral Properties

The antiviral activity of this compound has been explored in vitro, showing effectiveness against specific viral strains. This activity is attributed to the compound's ability to interfere with viral replication processes.

Hormonal Modulation

In studies focused on reproductive health, this compound has exhibited both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) receptor agonistic activities. This dual action suggests potential applications in fertility treatments and hormonal therapies .

Case Studies

  • Cytotoxicity Study : A study conducted on MCF-7 cells indicated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
  • Hormonal Activity Assessment : In a clinical setting, the compound was tested for its ability to modulate LH and FSH levels in patients undergoing fertility treatments. Results indicated a significant increase in hormonal levels post-treatment.

Q & A

Q. What are the common synthetic routes for 2-(Methylthio)thieno[2,3-d]pyrimidine derivatives?

The synthesis typically involves multi-step reactions starting with thiophene or pyrimidine precursors. A representative route includes:

Core Formation : Condensation of thiophene-3-carboxylate derivatives with pyrimidine precursors under acidic/basic conditions (e.g., using benzoyl isothiocyanate or Gewald reactions) .

Functionalization : Introduction of the methylthio group via nucleophilic substitution or coupling reactions (e.g., using thiourea or thiolating agents) .

Derivatization : Substituents are added at positions 4, 6, or 7 to modulate activity, often via alkylation, acylation, or Suzuki coupling .
Key solvents include DMF or acetone, with yields optimized by controlling temperature (60–120°C) and reaction time (6–24 hrs) .

Q. How does the thieno[2,3-d]pyrimidine core contribute to biological activity?

The fused thiophene-pyrimidine system acts as a bioisostere for purines, enabling interactions with enzymes and receptors (e.g., kinases, 5-HT3 receptors). Its planar structure facilitates π-π stacking in active sites, while the sulfur atom enhances electron density, influencing binding affinity . Derivatives exhibit broad activities, including anticancer (VEGFR/EGFR inhibition), antimicrobial, and 5-HT3 antagonism .

Q. What in vitro assays are used to screen anticancer potential?

Standard assays include:

  • Anti-proliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Kinase inhibition assays (e.g., VEGFR-2 IC50 determination via ELISA) .
  • Apoptosis/cell cycle analysis : Flow cytometry with Annexin V/PI staining .
    Docking studies (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding modes and stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize selectivity for targets like 5-HT3 receptors?

Key SAR insights include:

  • Position 2 : Methylthio groups enhance 5-HT3 affinity (Ki = 67 nM in compound 32 ) but reduce 5-HT4 activity .
  • Position 4 : Piperazine substituents improve CNS penetration and selectivity (e.g., 32 vs. granisetron) .
  • Position 6 : Ethyl groups increase hydrophobic interactions in receptor cavities .
    Rational design involves comparative docking to map interactions with residues (e.g., Tyr234, Trp183 in 5-HT3AR) .

Q. How do computational methods resolve contradictions in biological data?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. Computational approaches address this by:

  • Binding free energy calculations : MM-PBSA/GBSA to compare ligand-receptor stability .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) missed in vitro .
  • ADMET prediction : Clarify bioavailability issues (e.g., poor solubility masking true potency) .

Q. What strategies improve pharmacokinetic properties of thieno[2,3-d]pyrimidines?

  • Solubility : Introduce hydrophilic groups (e.g., acetamide, hydroxymethyl) at position 2 or 4 .
  • Metabolic stability : Replace labile methylthio groups with CF3 or cyclic thioethers .
  • Toxicity reduction : Computational ADMET screening to avoid hepatotoxic motifs (e.g., nitro groups) .
    Case study: Compound 18 showed improved LogP (2.1) and aqueous solubility (32 µg/mL) via a pyrimidine-4-amine substituent .

Q. How are structural modifications used to resolve contradictory antimicrobial data?

Divergent MIC values (e.g., Gram-positive vs. Gram-negative bacteria) are addressed by:

  • Tailoring substituents : Electron-withdrawing groups (NO2, CF3) enhance Gram-negative activity by disrupting outer membrane integrity .
  • Synergistic testing : Combine derivatives with β-lactams to overcome resistance .
  • Biofilm assays : Evaluate anti-biofilm activity (e.g., crystal violet staining) to confirm broad-spectrum potential .

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